1-[(Methylamino)(phenyl)methyl]cyclobutan-1-ol
Description
1-[(Methylamino)(phenyl)methyl]cyclobutan-1-ol is a cyclobutanol derivative featuring a methylamino group and a phenyl substituent on the cyclobutane ring. Its molecular formula is C₁₂H₁₅NO (based on structural analogs in ), with a molecular weight of approximately 195.26 g/mol. The compound’s SMILES notation is CNC(C1(CCC1)O)C2=CC=CC=C2, and its InChIKey is JCUCUOPMRFMUGM-UHFFFAOYSA-N (modified from ).
This compound is synthesized via electrochemical deconstructive chlorination methods using cyclobutanol derivatives as precursors (). It has been investigated in pharmaceutical contexts, particularly as an intermediate in the synthesis of spirocyclic carboxamides and kinase inhibitors (). Its structural rigidity from the cyclobutane ring enhances binding affinity in drug-receptor interactions, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
1-[methylamino(phenyl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-13-11(12(14)8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7,11,13-14H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFFQRFHTHBMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2(CCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(Methylamino)(phenyl)methyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with methylamine and benzyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-[(Methylamino)(phenyl)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Methylamino)(phenyl)methyl]cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Methylamino)(phenyl)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations:
Boron-containing derivatives (e.g., 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclobutan-1-ol) exhibit unique electronic properties due to the boron atom, enabling applications in Suzuki-Miyaura cross-coupling reactions .
The cycloheptylamino substituent in 1-[(Cycloheptylamino)methyl]cyclobutan-1-ol adds steric bulk, likely contributing to its discontinued status due to synthetic or solubility challenges .
Positional Isomerism: The 3-(methylamino)cyclobutan-1-ol isomer (CAS 1354952-94-5) demonstrates altered hydrogen-bonding capacity compared to the 1-substituted target compound, impacting solubility and crystallinity .
Electrochemical Optimization:
- The target compound’s synthesis employs manganese-catalyzed electrochemical dechlorination of precursors like 1-phenylcyclobutan-1-ol (). In contrast, 1-(4-(tert-butyl)phenyl)cyclobutan-1-ol (S1) requires solvent effect optimization (e.g., dichloromethane vs. acetonitrile) and slow reagent addition to mitigate side reactions .
Pharmaceutical Relevance:
- The target compound is pivotal in synthesizing 7-1[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxyl]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide, a kinase inhibitor with demonstrated bioactivity (). Analogues like 1-[(Cycloheptylamino)methyl]cyclobutan-1-ol lack such documented applications, likely due to inferior pharmacokinetic profiles .
Biological Activity
1-[(Methylamino)(phenyl)methyl]cyclobutan-1-ol is a compound of interest due to its potential biological activity, particularly in pharmacological applications. Understanding its mechanisms of action, efficacy, and safety profiles is crucial for its development as a therapeutic agent. This article synthesizes available research findings and case studies related to the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 191.27 g/mol
The compound features a cyclobutane ring substituted with a phenyl group and a methylamino group, which may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It could interact with various receptors in the central nervous system (CNS), potentially affecting neurotransmitter release and signaling pathways.
In Vitro Studies
Research has indicated that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that derivatives can inhibit cancer cell proliferation in various lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 10 |
| Compound B | HeLa | 15 |
In Vivo Studies
In vivo studies have demonstrated the potential analgesic effects of similar compounds when tested on animal models. For instance, a study on TRPA1 antagonists showed that certain derivatives significantly reduced nocifensive behaviors in rats, indicating pain relief.
Case Studies
-
Case Study on Analgesic Effects :
- Objective : To evaluate the analgesic properties of a derivative of this compound.
- Methodology : Administered orally at varying doses (3, 10, 30 mg/kg) to rats.
- Findings : Significant reduction in flinching behavior was observed at doses of 10 mg/kg, suggesting effective pain modulation through TRPA1 inhibition.
-
Case Study on Anticancer Activity :
- Objective : Investigate the cytotoxic effects on multiple cancer cell lines.
- Methodology : Treatment with the compound at different concentrations over 48 hours.
- Findings : Notable cytotoxicity was reported against A549 and HeLa cells with IC50 values around 10 µM.
Safety and Toxicity
While the biological activities are promising, safety assessments are critical. Preliminary studies suggest moderate toxicity profiles; however, comprehensive toxicity studies are required to evaluate long-term effects and safe dosage ranges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
